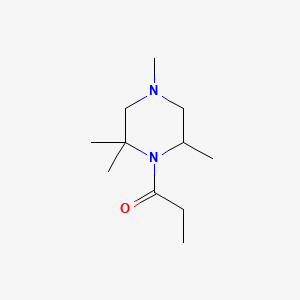
Piperazine, 1-propionyl-2,2,4,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-propionyl-2,2,4,6-tetramethyl-: is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperazine, characterized by the presence of a propionyl group and four methyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-propionyl-2,2,4,6-tetramethyl- typically involves the reaction of piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Piperazine+Propionyl Chloride→Piperazine, 1-propionyl-2,2,4,6-tetramethyl-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery.
Industry: In the industrial sector, Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Piperazine, 1-propionyl-2,2,4,6-tetramethyl- involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperazine: A parent compound with a simpler structure.
1-Propionylpiperazine: A derivative with a propionyl group but without the additional methyl groups.
2,2,4,6-Tetramethylpiperazine: A derivative with four methyl groups but without the propionyl group.
Uniqueness: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is unique due to the presence of both the propionyl group and the four methyl groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds .
Properties
CAS No. |
4177-42-8 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(2,2,4,6-tetramethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-6-10(14)13-9(2)7-12(5)8-11(13,3)4/h9H,6-8H2,1-5H3 |
InChI Key |
UBGGREWUFINDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CN(CC1(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















